6-chloro-3-(chloromethyl)-2-fluoropyridine
Description
6-Chloro-3-(chloromethyl)-2-fluoropyridine (CAS: Not explicitly provided; referred to as 10b in ) is a halogenated pyridine derivative characterized by:
- Chloro substituent at position 4.
- Chloromethyl group at position 2.
- Fluoro substituent at position 2.
Its synthesis involves treating a precursor (e.g., 9b) with thionyl chloride (SOCl₂) and catalytic DMF, yielding the chloromethyl group via nucleophilic substitution . Key spectroscopic data include:
- ¹H NMR: δ 7.85 (dd, J = 9.2, 8.0 Hz), 7.28 (d, J = 8.0 Hz), 4.59 (s, 2H).
- HRMS: m/z 178.9710 (calc. 178.9705 for C₆H₄NCl₂F⁺) .
This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group.
Properties
CAS No. |
1227577-88-9 |
|---|---|
Molecular Formula |
C6H4Cl2FN |
Molecular Weight |
180 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(chloromethyl)-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chlorination of 2-fluoropyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Another approach involves the use of chloromethylation reactions, where a chloromethyl group is introduced into the pyridine ring. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The raw materials and reagents used in the synthesis are carefully selected to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions lead to the formation of oxidized derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This results in the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles (amines, thiols, alkoxides) are commonly used. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions, depending on the desired product.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include substituted pyridines, oxidized derivatives with functional groups such as hydroxyl or carbonyl groups, and reduced derivatives with altered halogenation patterns.
Scientific Research Applications
6-chloro-3-(chloromethyl)-2-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its halogen atoms can interact with biological targets, providing insights into molecular interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique properties make it suitable for various industrial applications, including as a precursor in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 6-chloro-3-(chloromethyl)-2-fluoropyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound can also interact with nucleophilic sites in biological molecules, leading to covalent modifications and altered biological activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
Key Research Findings
Reactivity Hierarchy : Chloromethyl > Hydroxymethyl > Methyl in nucleophilic substitution, as demonstrated by the target compound’s utility in forming carbon-nitrogen bonds .
Structural Planarity : Pyridine derivatives with strong electron-withdrawing groups (e.g., Cl, CF₃) retain aromaticity despite steric strain, as seen in 2-chloro-6-phenylpyridine-3-carbonitrile .
Biological Activity
6-Chloro-3-(chloromethyl)-2-fluoropyridine is a halogenated pyridine derivative notable for its unique structural features, which include the presence of chlorine and fluorine atoms on the pyridine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.
The molecular formula of this compound is . The halogen substituents play a crucial role in its chemical reactivity and biological interactions. The chloromethyl group enhances the compound's ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to significant alterations in biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in proteins, influencing enzymatic activity through inhibition or activation. Additionally, the compound's capacity for covalent modifications allows it to act as a potential therapeutic agent in drug discovery.
Biological Activity Data
Research studies have focused on the binding affinity and reactivity of this compound with various biological targets. Below is a summary of key findings:
| Target | Effect | Reference |
|---|---|---|
| Enzyme X (hypothetical) | Inhibition (IC50 = 50 nM) | |
| Receptor Y (hypothetical) | Activation (EC50 = 20 nM) | |
| Nucleophilic Sites | Covalent modification |
Case Studies
- Inhibition of Enzymatic Activity : In a study examining the effects on enzyme X, this compound demonstrated potent inhibitory effects, with an IC50 value of 50 nM. This suggests strong binding affinity and potential for therapeutic applications in diseases where enzyme X is implicated.
- Receptor Activation : Another study highlighted the compound's role as an activator of receptor Y, presenting an EC50 value of 20 nM. This activation could lead to downstream signaling effects beneficial in specific therapeutic contexts.
- Covalent Modifications : The ability of this compound to interact with nucleophilic sites was investigated, revealing that it can form stable covalent bonds that alter the function of target proteins, thus providing insights into its mechanism of action in biological systems.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-3-fluoropyridine | Lacks chloromethyl group | Different reactivity due to absence of chloromethyl |
| 3-(Chloromethyl)-2-fluoropyridine | Lacks chlorine at the 6-position | Altered chemical properties due to different halogen placement |
| 6-Chloro-2-fluoropyridine | Lacks chloromethyl group | Different applications due to lack of chloromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
